4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups This compound is part of the pyrrol-2-one family and contains a thiadiazole ring, which is known for its diverse biological activities
Preparation Methods
The synthesis of 4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, typically starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The subsequent steps involve the introduction of the ethoxybenzoyl and phenyl groups, followed by the formation of the pyrrol-2-one ring. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ethoxybenzoyl group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with biological molecules. The thiadiazole ring can act as a bioisostere of pyrimidine, allowing it to interfere with DNA replication processes. This disruption can inhibit the growth of bacterial and cancer cells. The compound may also interact with specific enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include:
- 4-(4-ethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one .
- 4-(4-ethoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one . These compounds share similar structural features but differ in the substituents on the phenyl ring. The unique combination of functional groups in 4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19N3O4S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H19N3O4S/c1-3-29-16-11-9-15(10-12-16)19(26)17-18(14-7-5-4-6-8-14)25(21(28)20(17)27)22-24-23-13(2)30-22/h4-12,18,26H,3H2,1-2H3/b19-17+ |
InChI Key |
PDCLXQRZYFYJBF-HTXNQAPBSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=CC=C4)/O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=CC=C4)O |
Origin of Product |
United States |
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